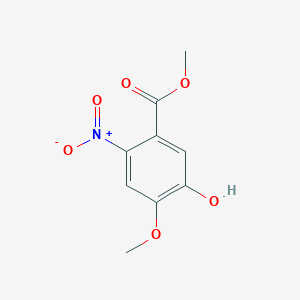
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Übersicht
Beschreibung
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, also known as MHMN, is a synthetic organic compound that has become widely used in scientific research due to its ability to act as a substrate for certain enzymes. MHMN is particularly useful in research related to the study of enzyme kinetics and the investigation of biochemical pathways. In
Wissenschaftliche Forschungsanwendungen
Compound Derivation in Marine Fungi
A compound structurally related to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, namely methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, was identified in a marine endophytic fungus, Nigrospora sp. This compound, along with others, showed moderate antitumor and antimicrobial activity (Xia et al., 2011).
Hydrolysis Studies
Hydrolysis of 2-methoxy-1-methylbenzimidazole and its 5-nitro-derivative, closely related to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, has been investigated. The study explored several reaction paths varying with medium acidity (Dembech et al., 1973).
Photostabilizer Study
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate's related compound, methyl 2-methoxybenzoate, was studied for its role in generating and quenching singlet molecular oxygen, a critical aspect in photostabilization (Soltermann et al., 1995).
Synthesis of Derivatives
Research into the synthesis of novel compounds, such as 1-methoxy-3-dimethylamino-5-nitronaphthalene, derived from similar compounds, highlights the versatility of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in organic synthesis (Wong et al., 2002).
Antimicrobial Ligands Synthesis
The synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands, which include derivatives of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, demonstrated moderate antibacterial and antifungal activities (Vinusha et al., 2015).
Cytotoxic Activity Research
Investigation into derivatives of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate showcased their potential in cytotoxic activity against certain cancer cell lines, indicating their importance in medicinal chemistry (Jasztold-Howorko et al., 2005).
Synthesis Methodology Enhancement
Enhancements in the synthesis methodologies of related compounds, such as 2-methyl-4-nitrobenzimidazoles, contribute to the understanding of more efficient production processes for compounds like Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Tian & Grivas, 1992).
Intermediate in Cardiotonic Drug Synthesis
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate-related compounds have been used as intermediates in the synthesis of cardiotonic drugs like Sulmazole and Isomazole, indicating their significance in pharmaceutical applications (Lomov, 2019).
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUUVVYMPUDTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694261 | |
| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
CAS RN |
215659-03-3 | |
| Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
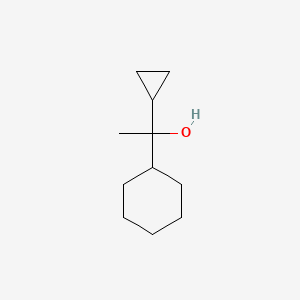
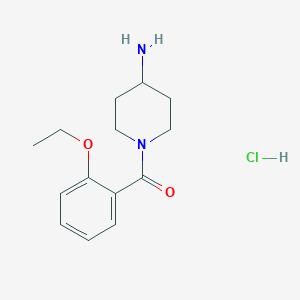
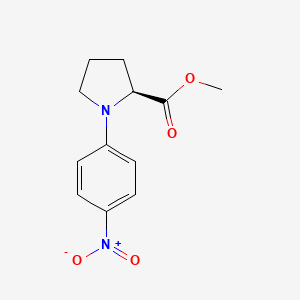
![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)
![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
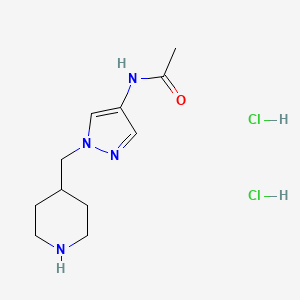
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride](/img/structure/B1455191.png)
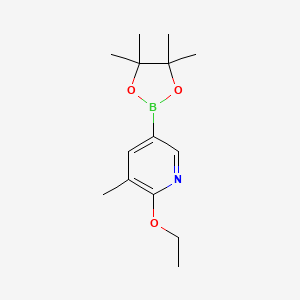
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)
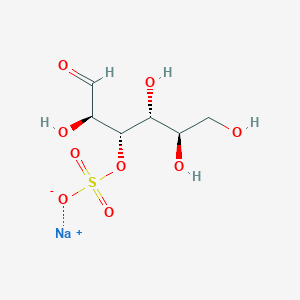
![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)